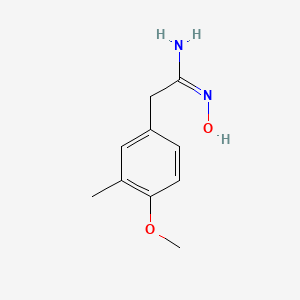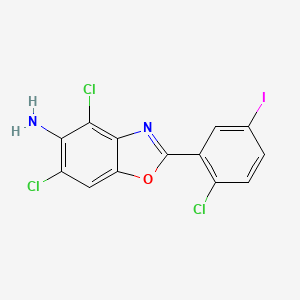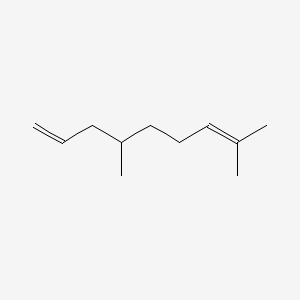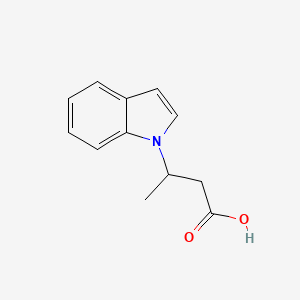
4H-Cyclopenta-1,3-dithiol-2-one,tetrahydro-,trans-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-Cyclopenta-1,3-dithiol-2-one, tetrahydro-, trans-(9CI): is a chemical compound with the CAS number 56155-87-4. It is a cyclic compound containing sulfur and oxygen atoms, and it is known for its unique structural and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Cyclopenta-1,3-dithiol-2-one, tetrahydro-, trans-(9CI) typically involves the cyclization of appropriate precursors containing sulfur and oxygen atoms[_{{{CITATION{{{_2{The revival of 4H-cyclopenta2,1-b:3,4-b ... - RSC Publishing. The reaction conditions may include the use of strong bases or acids, and the process often requires careful temperature control to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and advanced purification techniques can also be employed to enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4H-Cyclopenta-1,3-dithiol-2-one, tetrahydro-, trans-(9CI): can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: : Reduction reactions can be used to convert the compound to its reduced forms.
Substitution: : Substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions can include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Wissenschaftliche Forschungsanwendungen
4H-Cyclopenta-1,3-dithiol-2-one, tetrahydro-, trans-(9CI): has several scientific research applications, including:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : The compound may have potential biological activities that can be explored for drug development.
Medicine: : It could be investigated for its therapeutic properties in various medical applications.
Industry: : The compound's unique properties may be useful in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism by which 4H-Cyclopenta-1,3-dithiol-2-one, tetrahydro-, trans-(9CI) exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may depend on the context in which the compound is used, such as in biological systems or chemical reactions.
Vergleich Mit ähnlichen Verbindungen
4H-Cyclopenta-1,3-dithiol-2-one, tetrahydro-, trans-(9CI): can be compared with other similar compounds, such as 4H-cyclopenta[2,1-b:3,4-b']dithiophene (CPDT) [_{{{CITATION{{{_2{The revival of 4H-cyclopenta2,1-b:3,4-b ... - RSC Publishing. While both compounds share structural similarities, 4H-Cyclopenta-1,3-dithiol-2-one, tetrahydro-, trans-(9CI) may have unique properties that distinguish it from CPDT and other related compounds.
List of Similar Compounds
4H-cyclopenta[2,1-b:3,4-b']dithiophene (CPDT)
Cyclopentadiene
Dithiols
Cyclic sulfides
Eigenschaften
Molekularformel |
C6H6OS2 |
|---|---|
Molekulargewicht |
158.2 g/mol |
IUPAC-Name |
(3aR,6aR)-6,6a-dihydro-3aH-cyclopenta[d][1,3]dithiol-2-one |
InChI |
InChI=1S/C6H6OS2/c7-6-8-4-2-1-3-5(4)9-6/h1-2,4-5H,3H2/t4-,5-/m1/s1 |
InChI-Schlüssel |
QEZCIQBLPHUYQC-RFZPGFLSSA-N |
Isomerische SMILES |
C1C=C[C@@H]2[C@@H]1SC(=O)S2 |
Kanonische SMILES |
C1C=CC2C1SC(=O)S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N'-[Iminobis(ethane-1,2-diyliminoethane-1,2-diyl)]bis(octadeca-9,12-dien-1-amide)](/img/structure/B15348651.png)

![7-Aminobicyclo[2.2.1]heptane-7-carboxylic acid](/img/structure/B15348670.png)
![Acetamide,N-methyl-N-[2-(methylthio)ethyl]-](/img/structure/B15348677.png)
![7-[(4-Nitrophenoxy)-[2-(trimethylazaniumyl)ethoxy]phosphoryl]oxyheptanoate](/img/structure/B15348685.png)
![(1R,5S)-8-methyl-2-pyridin-3-yl-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B15348692.png)
![5,7-Methano-1H-1,2,4-triazolo[4,3-A]azepine](/img/structure/B15348696.png)

![Acetamide,2-[[2-(dimethylamino)ethyl]thio]-](/img/structure/B15348710.png)


![2-[(1E,3E)-4-anilinobuta-1,3-dienyl]-3-ethyl-1,3-benzoxazol-3-ium-5-sulfonate](/img/structure/B15348726.png)
![N-[9-(4-methylphenyl)iminofluoren-2-yl]benzamide](/img/structure/B15348727.png)
![Benzoic acid, 2-[(7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]-, disodium salt](/img/structure/B15348731.png)
